molecular formula C20H21N3OS2 B12151124 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B12151124
M. Wt: 383.5 g/mol
InChI Key: MYHFGDAFCZUTOU-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a palladium catalyst.

    Formation of the Piperidine Derivative: The piperidine ring can be synthesized through a reductive amination reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with the thienopyrimidine core using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with similar structures and biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, which is common in many pharmaceuticals.

Uniqueness

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

InChI

InChI=1S/C20H21N3OS2/c1-14-7-9-23(10-8-14)18(24)12-25-19-16-11-17(15-5-3-2-4-6-15)26-20(16)22-13-21-19/h2-6,11,13-14H,7-10,12H2,1H3

InChI Key

MYHFGDAFCZUTOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4

Origin of Product

United States

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